5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide
Description
5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a heterocyclic organic compound featuring a pyrazine core substituted with a thiophen-3-yl group and a methyl-linked nicotinamide moiety bearing a bromine atom at the 5-position. The thiophene substituent introduces sulfur-based electron-rich characteristics, while the bromine atom may influence reactivity and intermolecular interactions. Structural analogs, such as the furan-2-yl variant () and trifluoromethyl-substituted derivatives (), highlight the versatility of this scaffold for functionalization .
Properties
IUPAC Name |
5-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAYGGFFHQLUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is synthesized via a suzuki cross-coupling reaction of 5-bromo-n-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters. This suggests that it may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds with target molecules.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it is plausible that it may interact with pathways involving pyrazine or thiophene moieties. .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its synthetic route and the known biological activities of similar compounds, it may have potential applications in various fields, including medicinal chemistry. .
Biological Activity
5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a thiophene ring, a pyrazine ring, and a nicotinamide moiety, which contribute to its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to various cellular responses, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially affecting cell proliferation and survival.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through caspase activation pathways, suggesting that this compound may exhibit similar effects .
- Antimicrobial Activity : The structural components may also confer antimicrobial properties, making it a candidate for further investigation in treating infections.
Efficacy in Assays
Several studies have evaluated the efficacy of this compound in various biological assays:
Case Studies
- Anticancer Potential : A study demonstrated that derivatives of nicotinamides, closely related to our compound of interest, exhibited potent anticancer activity by inducing apoptosis in breast cancer cell lines . This indicates that this compound may also possess similar properties worth exploring.
- Antimicrobial Activity : Research on structurally similar compounds has shown promising results against various pathogens, suggesting that the thiophene and pyrazine moieties could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiophene vs. Furan Substitution
The compound 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)nicotinamide (CAS 2034428-04-9, ) serves as a direct structural analog, differing only in the heterocyclic substituent (furan-2-yl vs. thiophen-3-yl). Key comparisons include:
*Calculated based on furan analog’s formula, replacing O with S.
The sulfur atom in thiophene enhances lipophilicity and may improve membrane permeability compared to the furan analog, which could be critical for bioavailability in drug design . However, the furan analog’s lower molecular weight might favor solubility in polar solvents.
Substituent Effects: Trifluoromethyl and Oxadiazole Derivatives
The patent compound 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide () illustrates the impact of bulkier substituents. Key differences include:
- Oxadiazole Core : Replacing nicotinamide with an oxadiazole ring introduces rigidity and hydrogen-bonding variability, which could affect crystallinity or thermal stability .
Physicochemical Properties
Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence. Theoretical comparisons suggest:
- Solubility : The thiophene variant’s higher lipophilicity may reduce aqueous solubility compared to the furan analog.
- Stability : Thiophene’s aromatic stability could enhance resistance to oxidative degradation relative to furan.
Structural Analysis and Validation
The crystallographic determination of such compounds likely employs software suites like SHELX (for refinement) and WinGX/ORTEP (for visualization and geometry analysis), as described in –3. These tools ensure accurate bond-length and angle measurements, critical for validating the stereoelectronic effects of substituents .
Q & A
Q. What are the key considerations for designing a synthetic route for 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
Bromination : Introduce bromine at the 5-position of nicotinamide using N-bromosuccinimide (NBS) under controlled conditions .
Amide Bond Formation : React 5-bromonicotinoyl chloride with (3-(thiophen-3-yl)pyrazin-2-yl)methanamine in anhydrous THF, using potassium carbonate as a base to deprotonate the amine .
Thiophene-Pyrazine Coupling : Suzuki-Miyaura cross-coupling may link thiophene to pyrazine, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand ratios .
- Critical Parameters : Solvent purity, reaction temperature (reflux vs. room temperature), and protecting group strategies for sensitive functional groups.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to predicted chemical shifts (e.g., pyrazine protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (expected [M+H]⁺ for C₁₆H₁₁BrN₄OS: ~395.99 Da).
- X-ray Crystallography : Resolve tautomeric ambiguities, as seen in related pyrazine-amide structures .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or TLC. Impurities often cause anomalous peaks.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, thiophene-proton coupling might split pyrazine signals .
- Step 3 : Compare with computational predictions (DFT calculations for NMR chemical shifts) .
- Case Study : In N-(3-bromo-2-methylphenyl)amide derivatives, keto-amine tautomerism caused unexpected peaks, resolved via crystallography .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test co-solvents (DMSO for stock solutions) or formulate with cyclodextrins.
- Stability : Conduct pH-dependent degradation studies (e.g., LC-MS monitoring under acidic/basic conditions).
- Structural Modifications : Introduce solubilizing groups (e.g., polyethylene glycol) while retaining bioactivity, as seen in trifluoromethyl-substituted analogs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs.
- MD Simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to assess binding stability.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrazine N-atoms) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar brominated amides?
- Methodological Answer :
- Factor 1 : Catalyst loading (e.g., Pd catalyst <5 mol% vs. >10 mol%) impacts cross-coupling efficiency .
- Factor 2 : Solvent polarity (THF vs. DMF) affects reaction kinetics.
- Case Study : 5-Bromo-N-phenylnicotinamide synthesis yielded 60–80% in THF but <40% in DMSO due to side reactions .
Structural and Mechanistic Insights
Q. What role does the thiophene moiety play in the compound’s electronic properties?
- Methodological Answer :
- Electron Density : Thiophene’s electron-rich nature enhances π-π stacking in crystal structures, as observed in pyrazine-thiophene hybrids .
- Spectroscopic Impact : UV-Vis spectra show redshifted absorption maxima (~320 nm) compared to non-thiophene analogs .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
